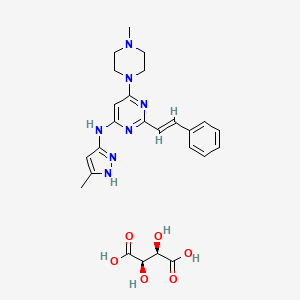

ENMD-2076 Tartrate

Description

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-STTJLUEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453868-32-0 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

ENMD-2076 tartrate is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical studies. Its primary mechanism of action is the dual inhibition of key drivers of cell proliferation and angiogenesis. ENMD-2076 is a highly selective inhibitor of Aurora A kinase, a critical regulator of mitosis, and also targets multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and suppression of tumor neovascularization, making ENMD-2076 a promising therapeutic agent for various solid and hematological malignancies.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anti-tumor effects through a multi-pronged attack on critical cancer-related pathways. This dual-action mechanism distinguishes it from many other kinase inhibitors.

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many cancers and is associated with genomic instability and poor prognosis.

ENMD-2076 is a potent and selective inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of key downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[3] Prolonged arrest at this checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells.

dot

References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.origene.com [cdn.origene.com]

ENMD-2076 Tartrate: A Technical Overview of its Aurora Kinase A Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076, an orally bioavailable small molecule, demonstrates potent inhibitory activity against a range of protein kinases implicated in cancer progression. This technical guide focuses on its well-characterized role as an inhibitor of Aurora kinase A, a key regulator of mitosis. Furthermore, it delves into the broader anti-angiogenic and anti-proliferative profile of ENMD-2076, supported by comprehensive preclinical and clinical data. This document provides a detailed examination of its mechanism of action, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

ENMD-2076 is a synthetic, orally active kinase inhibitor with a multi-targeted mechanism of action that encompasses key pathways in oncology: angiogenesis, cell proliferation, and cell cycle control.[1] Its tartrate salt form has been the subject of extensive preclinical and clinical investigation. A primary and well-established target of ENMD-2076 is Aurora kinase A, a serine-threonine kinase that plays a critical role in mitotic progression.[2] Overexpression of Aurora kinase A is a common feature in many human cancers, making it a compelling target for therapeutic intervention. Beyond its effects on Aurora kinase A, ENMD-2076 also exhibits potent inhibitory activity against several tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, positions ENMD-2076 as a promising agent in oncology.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of multiple kinases. Its primary mechanism in disrupting cell division is the selective inhibition of Aurora kinase A.[3] This inhibition leads to defects in mitotic spindle formation, ultimately resulting in G2/M cell cycle arrest and apoptosis in tumor cells that overexpress the kinase.[4][5]

In addition to its anti-mitotic activity, ENMD-2076 demonstrates significant anti-angiogenic properties by targeting key tyrosine kinases.[1] It effectively inhibits VEGFR2/KDR, a principal mediator of angiogenesis.[6] By blocking this and other pro-angiogenic kinases, ENMD-2076 can impede the formation of new blood vessels, thereby restricting tumor growth and metastasis.[1]

The following diagram illustrates the signaling pathway of Aurora kinase A and the inhibitory action of ENMD-2076.

Caption: Aurora Kinase A Signaling and ENMD-2076 Inhibition.

Quantitative Inhibitory Activity

ENMD-2076 has been evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data highlights its potent inhibition of Aurora kinase A and several key angiogenic kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 [3][6] |

| Flt3 | 1.86[5][6] |

| KDR/VEGFR2 | 58.2[6] |

| Flt4/VEGFR3 | 15.9[6] |

| FGFR1 | 92.7[6] |

| FGFR2 | 70.8[6] |

| Src | 56.4[6] |

| PDGFRα | 56.4[6] |

| Aurora B | 350[3][6] |

Data compiled from multiple preclinical studies.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ENMD-2076's inhibitory activity.

Kinase Inhibition Assays

The potency of ENMD-2076 against a panel of recombinant human kinases was determined using established kinase assay methodologies.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase enzymes were obtained from commercial sources. Specific peptide substrates for each kinase were used.

-

Assay Buffer: A standard kinase assay buffer was used, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35.

-

ATP Concentration: ATP concentrations were set at or near the Km for each individual enzyme to ensure accurate IC50 determination.

-

Compound Dilution: ENMD-2076 was serially diluted to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase, substrate, and ENMD-2076 were incubated in the assay buffer. The reaction was initiated by the addition of ATP.

-

Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was often achieved using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each concentration of ENMD-2076 was calculated relative to a vehicle control. IC50 values were then determined by fitting the data to a four-parameter logistic curve.

The following diagram outlines a typical workflow for a kinase inhibition assay.

Caption: Experimental Workflow for Kinase Inhibition Assay.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on various cancer cell lines were assessed using the sulforhodamine B (SRB) assay for adherent cells and other appropriate methods for suspension cells.

SRB Assay Protocol (Adherent Cells):

-

Cell Plating: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with a range of concentrations of ENMD-2076 and incubated for a specified period (e.g., 72-96 hours).

-

Cell Fixation: After incubation, the cells were fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

-

Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and IC50 values were determined.

Preclinical and Clinical Development

ENMD-2076 has undergone extensive preclinical evaluation in a variety of cancer models. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][3] In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to tumor growth inhibition or regression.[1][4]

Based on its promising preclinical activity, ENMD-2076 has advanced into clinical trials for various malignancies. Phase I studies in patients with advanced solid tumors established the safety profile, pharmacokinetics, and a recommended Phase II dose.[7] Subsequently, Phase II trials have evaluated its efficacy in specific cancer types, including triple-negative breast cancer and ovarian cancer.[8][9][10] These trials have provided further insights into the clinical activity and tolerability of ENMD-2076.[11][12][13]

Conclusion

ENMD-2076 tartrate is a potent, orally bioavailable kinase inhibitor with a compelling dual mechanism of action targeting both cell cycle progression via Aurora kinase A inhibition and angiogenesis through the inhibition of key tyrosine kinases. The comprehensive data from preclinical and clinical studies underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the inhibitory activity, mechanism of action, and experimental validation of ENMD-2076. Continued investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate: A Dual-Action Inhibitor of Angiogenesis and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting key pathways involved in tumor growth and survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with ENMD-2076 Tartrate.

Core Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of kinases:

-

Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]

-

Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 - 2 |

| KDR/VEGFR2 | 58 - 58.2 |

| Flt4/VEGFR3 | 15.9 |

| FGFR1 | 92.7 - 93 |

| FGFR2 | 70.8 - 71 |

| Src | 56.4 |

| PDGFRα | 56.4 |

| Aurora B | 350 |

| c-Kit | 120 |

Data compiled from multiple sources.[2][6][7]

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various Solid Tumor & Hematopoietic Lines | Multiple | 0.025 - 0.7 |

| Human Leukemia Cell Lines (10 lines) | Leukemia | 0.025 - 0.53 |

| HUVEC | Endothelial | 0.15 |

| Breast Cancer Cell Lines (29 lines) | Breast Cancer | 0.25 - 16.1 |

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced Cancers

| Cancer Type | Clinical Trial Phase | Key Findings |

| Triple-Negative Breast Cancer (TNBC) | Phase II | 6-month Clinical Benefit Rate (CBR): 16.7%[3][9]; 4-month CBR: 27.8%[3][9]; 2 partial responses observed.[3][9] |

| Platinum-Resistant Ovarian Cancer | Phase II | 6-month Progression-Free Survival (PFS) rate: 22%[5]; Median Time to Progression: 3.6 months[5]; 4 partial responses and 30 cases of stable disease.[10] |

| Ovarian Clear Cell Carcinoma (OCCC) | Phase II | 6-month PFS rate: 22%[11][12]; 3 partial responses (1 unconfirmed) and 26 cases of stable disease.[11][12] |

| Advanced Solid Tumors | Phase I | Recommended Phase 2 Dose: 160 mg/m² daily[6]; 2 partial responses in platinum-refractory/resistant ovarian cancer.[13] |

| Fibrolamellar Carcinoma (FLC) | Phase II | 1 partial response (3%) and 20 cases of stable disease (57%)[14]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

-

Cell Plating: 500 cells per well are plated in a 96-well plate.

-

Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.

-

Cell Fixation: After incubation, the cells are fixed to the plate.

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Measurement: The amount of bound dye is measured, which is proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

-

Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID mice).[2]

-

Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm³.[2]

-

Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28 days).[4]

-

Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated control group.[4][15]

-

Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies

To confirm the mechanism of action in patients, serial tumor biopsies are collected before and after treatment with ENMD-2076.

-

Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a specified duration of treatment (e.g., 2 weeks).[16]

-

Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes in:

-

Immunofluorescence: This technique is used to detect changes in the expression of specific proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of ENMD-2076.

Caption: ENMD-2076 evaluation workflow.

Conclusion

This compound has emerged as a compelling anti-cancer agent with a well-defined dual mechanism of action targeting both angiogenesis and cell proliferation. The extensive preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a solid foundation for further research and development. The unique multitargeted profile of ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer agents, to fully realize its therapeutic potential.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EntreMed, Inc.'s ENMD-2076 Demonstrates Clinical Activity in Recurrent, Platinum-Resistant Ovarian Cancer Patients - BioSpace [biospace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

In Vitro Efficacy of ENMD-2076 Tartrate: A Technical Guide for Cancer Research Professionals

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. This technical guide provides an in-depth overview of the in vitro studies of ENMD-2076, focusing on its mechanism of action and its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Introduction

ENMD-2076 is a small molecule inhibitor that primarily targets Aurora A kinase and multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Its dual mechanism of action—disrupting cell cycle progression and inhibiting tumor-associated angiogenesis—positions it as a promising therapeutic agent in oncology.[3][4] This guide will delve into the in vitro evidence that substantiates the anti-cancer properties of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key kinases that are often dysregulated in cancer.

-

Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]

-

Anti-Angiogenic Activity: ENMD-2076 targets several RTKs crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key targets include VEGFR1, VEGFR2, VEGFR3, FGFR1, and FGFR2.[1][7][8] Inhibition of these kinases blocks the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][9]

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

Quantitative Data on Anti-Cancer Activity

The in vitro potency of ENMD-2076 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of ENMD-2076 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Hematologic Malignancies | |||

| MV4;11 | Acute Myeloid Leukemia | 0.025 | [7] |

| THP-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | Data not specified | [6] |

| IM9 | Multiple Myeloma | 2.99 - 7.06 | |

| ARH-77 | Multiple Myeloma | 2.99 - 7.06 | |

| U266 | Multiple Myeloma | 2.99 - 7.06 | |

| RPMI 8226 | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1S | Multiple Myeloma | 2.99 - 7.06 | |

| MM.1R | Multiple Myeloma | 2.99 - 7.06 | |

| NCI-H929 | Multiple Myeloma | 2.99 - 7.06 | |

| U937 | Lymphoma | Data not specified | [7] |

| Solid Tumors | |||

| HT-29 | Colorectal Cancer | Nanomolar range | [5] |

| HCT116 | Colorectal Cancer | Data not specified | [9] |

| MDA-MB-231 | Breast Cancer | Data not specified | [10] |

| MDA-MB-468 | Breast Cancer | Data not specified | [10] |

| CoMS | Canine Mast Cell Tumor | Data not specified | [11] |

| VI-MC1 | Canine Mast Cell Tumor | Data not specified | [11] |

| Endothelial Cells | |||

| HUVEC | Endothelial Cells | 0.15 | [7] |

Note: The IC50 values for a wide range of human solid tumor and hematopoietic cancer cell lines generally fall between 0.025 to 0.7 µmol/L.[1][3][9]

Table 2: Inhibitory Activity of ENMD-2076 Against Specific Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| Aurora A | 14 | [7] |

| Aurora B | 350 | [7] |

| Flt3 | 1.86 | [7] |

| KDR/VEGFR2 | 58.2 | [7] |

| Flt4/VEGFR3 | 15.9 | [7] |

| FGFR1 | 92.7 | [7] |

| FGFR2 | 70.8 | [7] |

| Src | 56.4 | [7] |

| PDGFRα | Data not specified | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-cancer effects of ENMD-2076.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of a compound. The Sulforhodamine B (SRB) and MTT assays are two commonly employed methods.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of ENMD-2076 and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[12][13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add various concentrations of ENMD-2076 to the wells and incubate for the desired time.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified incubator.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm.[14]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key outcome of ENMD-2076 treatment. The Annexin V-FITC assay is a standard method for detecting early apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with ENMD-2076 for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

ENMD-2076 induces G2/M phase arrest. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ENMD-2076, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of 100 µg/mL PI solution and incubate at room temperature for 15-30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by ENMD-2076.

Protocol:

-

Cell Lysis: Treat cells with ENMD-2076, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data for this compound robustly demonstrates its potential as a multi-targeted anti-cancer agent. Its ability to inhibit key drivers of cell proliferation and angiogenesis provides a strong rationale for its continued investigation in a variety of malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic utility of ENMD-2076 and similar multi-kinase inhibitors.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. cusabio.com [cusabio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of ENMD-2076 Tartrate in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ENMD-2076, a potent, orally bioavailable small molecule inhibitor targeting Aurora A and multiple angiogenic kinases. The following sections detail its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its preclinical assessment.

Data Presentation

The anti-tumor activity of ENMD-2076 has been demonstrated across a range of solid tumor models. This section summarizes the quantitative data from key preclinical studies in clearly structured tables for comparative analysis.

In Vitro Kinase Inhibition

ENMD-2076 exhibits potent inhibitory activity against a panel of kinases crucial for cell cycle progression and angiogenesis. The half-maximal inhibitory concentrations (IC50) against key targets are presented below.

| Kinase Target | IC50 (nM) |

| Aurora A | 14 |

| Flt3 | 1.86 |

| KDR/VEGFR2 | 58.2 |

| Flt4/VEGFR3 | 15.9 |

| FGFR1 | 92.7 |

| FGFR2 | 70.8 |

| Src | 56.4 |

| PDGFRα | - |

| Aurora B | 350 |

Data compiled from multiple sources.

In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines

ENMD-2076 has demonstrated broad anti-proliferative activity against a variety of human solid tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| Range Reported | Various Solid Tumors | 0.025 - 0.7 |

Further specific IC50 values for individual solid tumor cell lines are currently being compiled from ongoing research.

In Vivo Efficacy in Solid Tumor Xenograft Models

The anti-tumor efficacy of ENMD-2076 has been evaluated in several subcutaneous xenograft models of human solid tumors. The table below summarizes the tumor growth inhibition (TGI) observed in these studies.

| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HT-29 | Colorectal Cancer | 100 mg/kg/day, oral | Tumor Stasis | [2] |

| HT-29 | Colorectal Cancer | 200 mg/kg/day, oral | Tumor Regression | [2][3] |

| Patient-Derived | Colorectal Cancer | 100 mg/kg/day, oral | Strong Inhibition | [3] |

| MDA-MB-468 | Breast Cancer | Not Specified | Statistically Significant | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | Statistically Significant | [4] |

Quantitative TGI percentages for breast and melanoma cancer models are being collated from ongoing analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative effect of ENMD-2076 on adherent solid tumor cell lines.

Materials:

-

Adherent tumor cell lines

-

Complete growth medium

-

ENMD-2076 Tartrate

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

Microplate reader

Protocol:

-

Seed 500 cells per well in a 96-well plate in complete growth medium and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of ENMD-2076 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the ENMD-2076 dilutions (or vehicle control) to the respective wells.

-

Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with tap water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Shake the plates for 5 minutes on a plate shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human solid tumor cell line

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control (e.g., sterile water)

-

Calipers

Protocol:

-

Harvest tumor cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 2-10 million cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ENMD-2076 (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.[3]

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).

-

Calculate the tumor growth inhibition (TGI) as a percentage of the control group.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Tumor cells or tissues treated with ENMD-2076 or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells or homogenize the tissues in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

In Vitro Endothelial Tube Formation Assay

This assay evaluates the anti-angiogenic potential of ENMD-2076 by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound

-

Calcein AM (for visualization)

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of ENMD-2076 or vehicle control.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by ENMD-2076 and a typical experimental workflow.

Signaling Pathways

Caption: Dual inhibitory mechanism of ENMD-2076 on angiogenesis and proliferation pathways.

Experimental Workflow: In Vivo Xenograft Study

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EntreMed, Inc.’s Enmd-2076 Demonstrates Tumor Regression In Human Colon Cancer Model - BioSpace [biospace.com]

- 3. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ENMD-2076 Tartrate for triple-negative breast cancer research

An In-Depth Technical Guide to ENMD-2076 Tartrate for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 15-20% of all cases.[1] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC insensitive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality.[1] Consequently, there is a critical unmet need for novel targeted therapies for this patient population.

ENMD-2076 is an orally bioavailable small-molecule inhibitor that targets multiple kinases implicated in tumor progression, including Aurora kinases and several pro-angiogenic receptor tyrosine kinases.[2][3] Its dual mechanism of action, targeting both cell proliferation and tumor angiogenesis, makes it a promising candidate for TNBC, a disease often characterized by a high mitotic index and a strong dependence on angiogenesis.[4] This guide provides a comprehensive overview of the preclinical and clinical research on ENMD-2076 in the context of TNBC.

Core Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer-promoting processes: aberrant cell division and angiogenesis.[3][5]

-

Antiproliferative Activity via Aurora Kinase Inhibition: ENMD-2076 is a potent inhibitor of Aurora kinase A (Aur A), a serine/threonine kinase that plays a crucial role in mitotic progression.[6][7] Overexpression of Aur A is common in many cancers, including breast cancer, and is associated with poor prognosis.[8] By inhibiting Aur A, ENMD-2076 disrupts centrosome function and the formation of the bipolar mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, aneuploidy and apoptotic cell death (mitotic catastrophe).[8][9] The compound is more selective for Aurora A over Aurora B.[6][8]

-

Antiangiogenic Activity via Tyrosine Kinase Inhibition: The drug also targets key receptor tyrosine kinases that drive angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10] These targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[6][9] Inhibition of these pathways impedes the signaling cascades that lead to endothelial cell proliferation and migration, resulting in decreased microvessel density within the tumor.[2][11]

Signaling Pathways and Experimental Workflow

The dual inhibitory action of ENMD-2076 on distinct but crucial signaling pathways is a key feature of its therapeutic potential.

Preclinical Data

ENMD-2076 has demonstrated significant antitumor activity in a range of preclinical TNBC models.

In Vitro Activity

Studies using a panel of breast cancer cell lines revealed that TNBC cells are particularly sensitive to ENMD-2076.[8][12] The antiproliferative effects were associated with a G2/M cell cycle arrest and the induction of caspase-dependent apoptosis.[4][8]

| Table 1: In Vitro Efficacy of ENMD-2076 in TNBC Cell Lines | |

| Cell Lines | IC50 Values (µM) |

| TNBC Subtype Average | 1.4 |

| ER+ Subtype Average | 6.5 |

| HER2+ Subtype Average | 8.3 |

| Specific TNBC Lines | |

| MDA-MB-468 | < 1.0 |

| MDA-MB-231 | < 1.0 |

| Data compiled from studies showing TNBC cell lines had a significantly lower average IC50 than other subtypes.[8] |

In Vivo Activity

The efficacy of ENMD-2076 was confirmed in vivo using both cell line-derived and patient-derived xenograft (PDX) models of TNBC.[6][9][12] Oral administration of the drug resulted in significant tumor growth inhibition.[9]

| Table 2: In Vivo Efficacy of ENMD-2076 in TNBC Xenograft Models | |

| Model | Tumor Growth Inhibition (TGI) |

| Cell Line Xenografts | |

| MDA-MB-468 | Statistically Significant (p < 0.01) |

| MDA-MB-231 | Statistically Significant (p < 0.05) |

| Patient-Derived Xenografts (PDX) | |

| CU_TNBC_002 | 71.3% (p < 0.0001) |

| CU_TNBC_005 | 66.1% (p < 0.001) |

| CU_TNBC_004 (Resistant) | 37.0% (p > 0.05) |

| Data from cell line xenografts[8] and PDX models treated with 200 mg/kg daily.[9][13] |

Biomarkers of Response and Resistance

Preclinical studies have identified potential biomarkers to predict sensitivity to ENMD-2076.

-

Sensitivity: Increased expression of p53 and p73, even in the context of a p53 mutation, correlated with sensitivity and induction of apoptosis.[6][8][14]

-

Resistance: Models exhibiting intrinsic or acquired resistance were associated with a senescent phenotype rather than apoptosis.[6][14] A switch in TNBC subtype from luminal androgen receptor to basal-like was also observed at the time of acquired resistance.[14]

Clinical Research in TNBC

A Phase II, single-arm clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in patients with pretreated, advanced, or metastatic TNBC.[11][15]

| Table 3: Phase II Clinical Trial Results for ENMD-2076 in TNBC (N=41) | |

| Primary Endpoint | |

| 6-Month Clinical Benefit Rate (CBR) | 16.7% |

| Secondary Endpoints | |

| 4-Month Clinical Benefit Rate (CBR) | 27.8% |

| Partial Responses | 2 patients |

| Average Duration of Benefit | 6.5 cycles |

| Dosing Regimen | 250 mg orally, once daily |

| Common Adverse Events | Hypertension, fatigue, diarrhea, nausea |

| Data from the NCT01639248 trial.[2][11] |

The study concluded that single-agent ENMD-2076 resulted in durable clinical activity in a subset of heavily pretreated patients with metastatic TNBC.[2][11] Pharmacodynamic analyses of tumor biopsies confirmed on-target activity, showing a decrease in cellular proliferation and microvessel density.[11]

Pharmacokinetic Profile

Phase I studies in patients with advanced solid tumors established the pharmacokinetic profile of ENMD-2076.[16][17]

| Table 4: Pharmacokinetics of ENMD-2076 | |

| Parameter | Value |

| Absorption (Tmax) | 3 - 7.8 hours |

| Half-life (t1/2) | 27.3 - 38.3 hours (single dose) |

| Exposure | Dose proportional |

| Recommended Phase 2 Dose | 160 mg/m² (in initial solid tumor studies) |

| Data from Phase I solid tumor trials.[16][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Plating: Seed 500-5,000 cells per well in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a range of ENMD-2076 concentrations for 96 hours.

-

Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.

-

Staining: Wash plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Destaining & Solubilization: Wash with 1% acetic acid to remove unbound dye. Air dry and solubilize the bound dye with 10 mM Tris base.

-

Measurement: Read the optical density at 510 nm. Calculate the 50% inhibitory concentration (IC50).[5]

Apoptosis Assay (Caspase 3/7 Activity)

-

Cell Culture: Plate cells in 96-well plates and treat with ENMD-2076 as described above.

-

Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7).

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.

-

Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[4]

In Vivo Patient-Derived Xenograft (PDX) Study

-

Model Establishment: Implant tumor fragments from TNBC patients subcutaneously into 5- to 6-week-old female athymic nude mice.[9]

-

Tumor Growth: Allow tumors to grow to a specified volume (e.g., 150-200 mm³).

-

Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Prepare this compound as a 40 mg/mL stock in water.[9][13] Administer ENMD-2076 (e.g., 200 mg/kg) or vehicle daily via oral gavage.[9]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.

-

Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., IHC, Western blot).[14]

Immunohistochemistry (IHC)

-

Tissue Preparation: Fix harvested tumor tissue in formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm sections and mount on slides.

-

Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.

-

Staining: Block endogenous peroxidase and non-specific binding. Incubate with primary antibodies (e.g., anti-phospho-Aurora A, anti-phospho-Histone H3).

-

Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.

-

Analysis: Counterstain with hematoxylin, dehydrate, and mount. Analyze slides under a microscope to quantify protein expression.[4]

Conclusion

This compound is a multi-targeted kinase inhibitor with robust preclinical activity against triple-negative breast cancer models, which has translated to durable clinical benefit in a subset of patients with advanced disease. Its dual action against both cell proliferation via Aurora A inhibition and tumor angiogenesis provides a strong rationale for its development in TNBC. Future research should focus on validating biomarkers like p53 and p73 expression to identify patient populations most likely to respond.[14] Furthermore, the distinct mechanism of ENMD-2076 makes it an excellent candidate for combination strategies with chemotherapy or other targeted agents to overcome resistance and improve outcomes for patients with this challenging disease.

References

- 1. Small molecule agents for triple negative breast cancer: Current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer [frontiersin.org]

- 10. Angiogenesis in Breast Cancer: A Review | Asian Pacific Journal of Cancer Biology [waocp.com]

- 11. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EntreMed Announces Publication Of Preclinical Results For ENMD-2076 In Triple-negative Breast Cancer [prnewswire.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ENMD-2076 Tartrate in Colorectal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of ENMD-2076 tartrate, a novel multi-targeted kinase inhibitor, in various colorectal cancer (CRC) models. ENMD-2076 demonstrates a unique dual mechanism of action, targeting both angiogenesis and mitosis, offering a promising therapeutic strategy for CRC. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Core Mechanism of Action

ENMD-2076 is an orally bioavailable small molecule that exhibits inhibitory activity against a range of kinases crucial for tumor progression. Its primary targets include Aurora A and B kinases, which are key regulators of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By concurrently disrupting cell division and the formation of new blood vessels that supply tumors, ENMD-2076 exerts a potent anti-tumor effect.[2][3]

Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways targeted by ENMD-2076.

In Vitro and In Vivo Efficacy

ENMD-2076 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of colorectal cancer.

Kinase Inhibition and Cellular Activity

The inhibitory activity of ENMD-2076 against its primary kinase targets has been quantified through IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity.

| Kinase Target | Recombinant Protein IC50 (nmol/L) | Cellular IC50 (nmol/L) |

| Aurora A | 14 | 130 |

| Aurora B | 350 | 450 |

| VEGFR2 (KDR) | 40 | 20 |

| FGFR1 | 93 | 600 |

| Flt-3 | 3 | 28 |

| c-Kit | 120 | 40 |

| Src | 23 | 3,000 |

| Data sourced from preclinical studies.[1] |

Anti-proliferative Activity in Colorectal Cancer Cell Lines

ENMD-2076 has shown potent anti-proliferative effects across a range of human colorectal cancer cell lines. The IC50 values for cell growth inhibition in CRC-derived cell lines are in the nanomolar range.[1] For instance, in the HT-29 colon cancer cell line, which is slow-growing, ENMD-2076 effectively inhibits growth.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of ENMD-2076 has been evaluated in various colorectal cancer xenograft models, including both cell line-derived and patient-derived xenografts (PDX).[1][5]

| Xenograft Model | Treatment | Outcome |

| HT-29 (Cell Line-Derived) | 100 or 200 mg/kg, oral, daily for 28 days | Induced initial tumor growth inhibition followed by regression. Associated with tumor blanching, reduced vascularity, and decreased 18FDG uptake.[1][6] |

| Patient-Derived Xenografts (3) | 100 mg/kg, oral | All three patient-derived xenografts, including those from primary and metastatic sites, showed sensitivity to ENMD-2076 as measured by tumor growth inhibition.[1][6] |

| Results from in vivo studies in murine models.[1][6] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of ENMD-2076 in colorectal cancer models.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the anti-proliferative effect of ENMD-2076 on adherent colorectal cancer cell lines.

-

Cell Plating: Plate 500 cells per well in a 96-well plate.

-

Compound Incubation: After 24 hours, add ENMD-2076 at nine different concentrations, spanning a range from 0.3 nmol/L to 125 µmol/L. Incubate the plates for 96 hours.

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of ENMD-2076 that causes 50% inhibition of cell growth, by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Model Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of ENMD-2076 using xenograft models.

Immunohistochemistry for Proliferation (Ki-67)

This method is used to assess the effect of ENMD-2076 on tumor cell proliferation in excised xenograft tissues.

-

Tissue Preparation: Fix excised tumor tissues in 10% neutral-buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-µm thick sections and mount them on glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a suitable blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. Visualize the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.

-

Analysis: Quantify the percentage of Ki-67-positive cells (proliferating cells) by counting the number of brown-stained nuclei relative to the total number of nuclei in multiple high-power fields.

Conclusion

The data and methodologies presented in this guide underscore the significant preclinical activity of this compound in colorectal cancer models. Its dual inhibitory action on critical pathways for tumor growth and survival provides a strong rationale for its continued investigation. The robust anti-tumor effects observed in both cell line-derived and patient-derived xenografts, detectable by functional imaging, support the clinical investigation of ENMD-2076 as a potential therapeutic agent for colorectal cancer.[1][7] The detailed protocols provided herein offer a foundation for researchers to further explore the mechanisms and potential applications of this promising compound.

References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

ENMD-2076 Tartrate in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-2076 is a potent, orally bioavailable small molecule kinase inhibitor demonstrating significant preclinical and clinical activity in a range of hematological malignancies. Its unique multi-targeted profile, inhibiting both critical cell cycle regulators like Aurora A kinase and key pro-angiogenic and survival pathways involving Flt3, VEGFR, and FGFR, positions it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core data and methodologies related to the action of ENMD-2076 in hematological cancers, including leukemia, multiple myeloma, and lymphoma.

Mechanism of Action

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of multiple kinase families, leading to a dual attack on tumor proliferation and survival.[1][2][3] Primarily, it is a potent inhibitor of Aurora A kinase , a key regulator of mitosis.[1][2] Its inhibition leads to defects in mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][4]

Beyond its effects on mitosis, ENMD-2076 targets several receptor tyrosine kinases crucial for tumor growth, angiogenesis, and survival. These include:

-

Fms-like tyrosine kinase 3 (Flt3): Particularly relevant in acute myeloid leukemia (AML), where Flt3 mutations are common oncogenic drivers.[1][3][5] ENMD-2076 effectively inhibits Flt3 autophosphorylation.[1]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR2/KDR and VEGFR3/Flt4, ENMD-2076 disrupts downstream signaling required for angiogenesis, a critical process for tumor growth and metastasis.[1][4]

-

Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1 and FGFR2 further contributes to the anti-angiogenic and anti-proliferative effects of the compound.[1][4]

-

Other kinases: ENMD-2076 also shows inhibitory activity against c-Kit, SRC, and PDGFRα.[1][4]

This multi-targeted approach allows ENMD-2076 to simultaneously attack cancer cells directly and disrupt the tumor microenvironment that supports their growth.

Quantitative Data: In Vitro Efficacy

ENMD-2076 has demonstrated potent anti-proliferative activity across a broad range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Hematological Malignancy | IC50 (µM) | Reference |

| Leukemia | |||

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.025 | [1] |

| THP-1 | Acute Myeloid Leukemia (AML) | Not explicitly stated, but inhibits Flt3 phosphorylation with an IC50 of 28 nM | [1] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not explicitly stated, but induces growth arrest and apoptosis | [6] |

| U937 | Histiocytic Lymphoma | Not explicitly stated, but induces G2/M arrest and apoptosis | [1] |

| General (10 human leukemia cell lines) | Leukemia | 0.025 - 0.53 | [1] |

| Multiple Myeloma | |||

| IM9 | Multiple Myeloma | 2.99 - 7.06 | [4] |

| ARH-77 | Multiple Myeloma | 2.99 - 7.06 | [4] |

| U266 | Multiple Myeloma | 2.99 - 7.06 | [4] |

| RPMI 8226 | Multiple Myeloma | 2.99 - 7.06 | [4] |

| MM.1S | Multiple Myeloma | 2.99 - 7.06 | [4] |

| MM.1R | Multiple Myeloma | 2.99 - 7.06 | [4] |

| NCI-H929 | Multiple Myeloma | 2.99 - 7.06 | [4] |

Key Signaling Pathways

ENMD-2076 modulates several critical signaling pathways implicated in the pathogenesis of hematological malignancies.

Aurora A Kinase Pathway and Mitotic Arrest

Flt3 Signaling Pathway in AML

PI3K/Akt Survival Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies used to assess the cytotoxic effects of ENMD-2076.

-

Cell Plating: Seed hematological cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, treat the cells with serial dilutions of ENMD-2076 (typically ranging from 0.01 to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by ENMD-2076.

-

Cell Treatment: Plate cells in 6-well plates and treat with ENMD-2076 at various concentrations (e.g., 1 µM, 5 µM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is employed to investigate the effect of ENMD-2076 on specific protein expression and phosphorylation status.

-

Cell Lysis: Treat cells with ENMD-2076 as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-Aurora A, total Aurora A, phospho-Akt, total Akt, phospho-STAT5, total STAT5, cleaved caspase-3, and β-actin (as a loading control).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

Preclinical efficacy of ENMD-2076 is often evaluated using immunodeficient mouse models.

-

Animal Models: Commonly used strains include NOD/SCID or other immunodeficient mice.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ hematological cancer cells (e.g., MV4-11 for AML, NCI-H929 for multiple myeloma) into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer ENMD-2076 orally, typically at doses ranging from 50 to 200 mg/kg, once daily for a specified period (e.g., 21-28 days). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as Western blotting or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Clinical Experience

Phase I and II clinical trials have evaluated ENMD-2076 in patients with relapsed or refractory hematological malignancies, including AML and multiple myeloma.[7] These studies have shown that ENMD-2076 is generally well-tolerated, with a manageable side effect profile.[7] Evidence of clinical activity, including reductions in bone marrow blasts and, in some cases, complete or partial responses, has been observed.[7]

Conclusion

ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key pathways in hematological malignancies. Its ability to induce cell cycle arrest, apoptosis, and inhibit pro-survival signaling pathways provides a strong rationale for its continued investigation, both as a single agent and in combination with other therapies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of ENMD-2076 in the treatment of leukemia, lymphoma, and multiple myeloma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENMD-2076 for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Killing effect of aurora kinase inhibitor ENMD-2076 on acute myelogenous leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate is a novel, orally bioavailable small molecule that functions as a multi-targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.[1] Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.[2][3] This dual targeting of both cell proliferation and tumor blood supply provides a strong rationale for its investigation as a therapeutic agent in various human cancers.[2]

Mechanism of Action